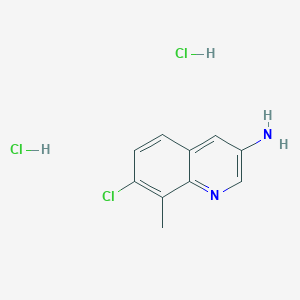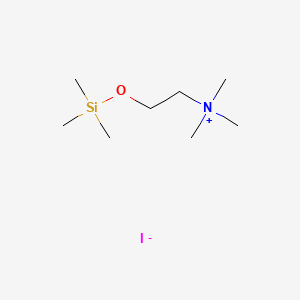
Isobutyramide, N-(2-bromoallyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isobutyramide, N-(2-bromoallyl)- is an organic compound with the molecular formula C7H12BrNO It is a derivative of isobutyramide, where the amide nitrogen is substituted with a 2-bromoallyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Isobutyramide, N-(2-bromoallyl)- typically involves the reaction of isobutyramide with 2-bromoallyl bromide under basic conditions. The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran, and a base like potassium carbonate or sodium hydroxide is used to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of Isobutyramide, N-(2-bromoallyl)- can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and product separation can further enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
Isobutyramide, N-(2-bromoallyl)- can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the 2-bromoallyl group can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding amine or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as ethanol or acetonitrile, and a base like sodium hydride or potassium tert-butoxide is used to facilitate the reaction.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used. The reactions are usually performed in acidic or neutral conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be employed. The reactions are typically carried out in anhydrous solvents under inert atmosphere.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives where the bromine atom is replaced by the nucleophile.
Oxidation Reactions: The major products are the oxidized derivatives such as oxides or hydroxylated compounds.
Reduction Reactions: The major products are the reduced derivatives such as amines or other reduced forms.
Aplicaciones Científicas De Investigación
Isobutyramide, N-(2-bromoallyl)- has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Isobutyramide, N-(2-bromoallyl)- involves its interaction with specific molecular targets. The 2-bromoallyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through various biochemical pathways.
Comparación Con Compuestos Similares
Isobutyramide, N-(2-bromoallyl)- can be compared with other similar compounds such as:
Isobutyramide: The parent compound without the 2-bromoallyl substitution.
N-(2-Chloroallyl)isobutyramide: A similar compound where the bromine atom is replaced by chlorine.
N-(2-Iodoallyl)isobutyramide: A similar compound where the bromine atom is replaced by iodine.
Uniqueness
The presence of the 2-bromoallyl group in Isobutyramide, N-(2-bromoallyl)- imparts unique reactivity and properties to the compound, making it distinct from its analogs
Propiedades
Número CAS |
101652-12-4 |
|---|---|
Fórmula molecular |
C7H12BrNO |
Peso molecular |
206.08 g/mol |
Nombre IUPAC |
N-(2-bromoprop-2-enyl)-2-methylpropanamide |
InChI |
InChI=1S/C7H12BrNO/c1-5(2)7(10)9-4-6(3)8/h5H,3-4H2,1-2H3,(H,9,10) |
Clave InChI |
WRCCJXMMDYZLFS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)NCC(=C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


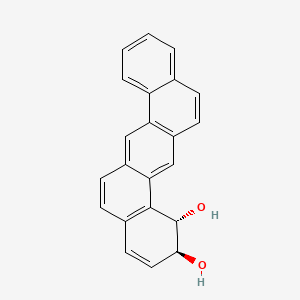
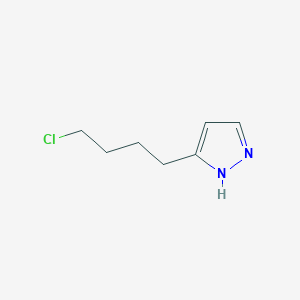
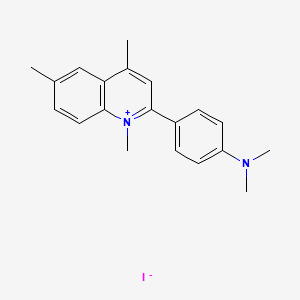
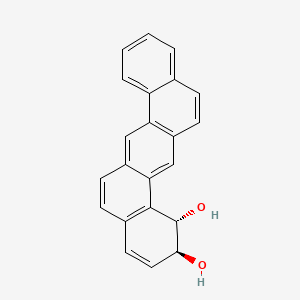

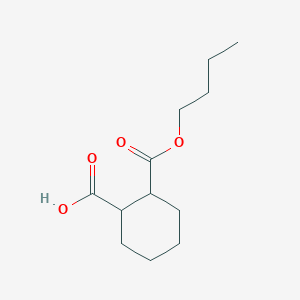
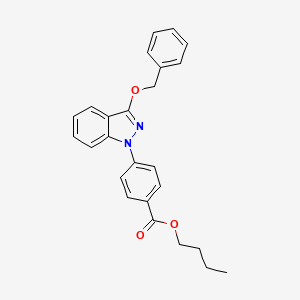


![methyl 2-[(E)-2-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)ethenyl]-6-methoxybenzoate;hydrochloride](/img/structure/B13744916.png)
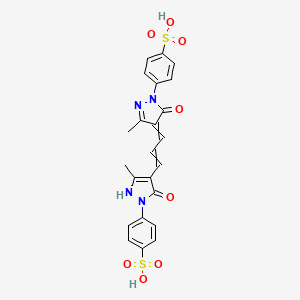
-methanone](/img/structure/B13744928.png)
